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Compound of Interest

Compound Name: 3-Chloro-6-fluoroisoquinoline

Cat. No.: B1426719

An In-depth Technical Guide to 3-Chloro-6-fluoroisoquinoline: Molecular Structure,
Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Chloro-6-fluoroisoquinoline, a
halogenated heterocyclic compound of increasing interest to researchers, scientists, and drug
development professionals. This document details its molecular structure, physicochemical
properties, plausible synthetic routes with mechanistic insights, spectroscopic characterization,
and potential applications as a key intermediate in medicinal chemistry.

Molecular Identity and Physicochemical Profile
Molecular Formula and Structure

3-Chloro-6-fluoroisoquinoline is a disubstituted isoquinoline derivative. The isoquinoline core
Is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. In this
specific molecule, a chlorine atom is substituted at the 3-position of the pyridine ring, and a
fluorine atom is at the 6-position of the benzene ring.

Molecular Formula: CoHsCIFN[1]
Standard Identifiers:
e |[UPAC Name: 3-chloro-6-fluoroisoquinoline

e CAS Number: 1041423-28-2[2]
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« PubChem CID: 57647077[1]

Molecular structure of 3-Chloro-6-fluoroisoquinoline.

Physicochemical Properties

The physicochemical properties of 3-Chloro-6-fluoroisoquinoline are crucial for designing
synthetic routes, purification strategies, and for understanding its behavior in biological
systems. While extensive experimental data is not widely published, a number of properties
can be predicted using computational models.

Property Value Source
Molecular Weight 181.59 g/mol PubChem[1]
Monoisotopic Mass 181.00946 Da PubChem[1]
XlogP (predicted) 3.2 PubChem[1]
Boiling Point (predicted) 295.6 + 20.0 °C at 760 mmHg ECHEMI
Density (predicted) 1.366 + 0.06 g/cm?3 ECHEMI

Synthesis and Mechanistic Insights

A definitive, published synthesis for 3-Chloro-6-fluoroisoquinoline is not readily available in
peer-reviewed literature. However, a plausible and efficient synthetic route can be proposed
based on well-established transformations of related isoquinoline and quinoline systems. The
most probable pathway involves the chlorination of a 6-fluoro-3-hydroxyisoquinoline (also
known as 6-fluoroisoquinolin-3-ol) precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

e Synthesis of 6-Fluoro-3-hydroxyisoquinoline: This intermediate can be prepared through
various methods, with one potential route being the cyclization of a suitably substituted 3-
ketoester.
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e Chlorination of 6-Fluoro-3-hydroxyisoquinoline: The hydroxyl group at the 3-position can be
converted to a chlorine atom using a strong chlorinating agent.

Step 1: Synthesis of Precursor

Substituted B-ketoester

Aryne Acyl-Alkylation/
Condensation [6]

6-Fluoro-3-hydroxyisoquinoline

POCIs, Heat [12, 17]

Step 2: Chlorination

3-Chloro-6-fluoroisoquinoline

Click to download full resolution via product page

Proposed two-step synthesis of 3-Chloro-6-fluoroisoquinoline.

Mechanistic Considerations

Step 1: Synthesis of 6-Fluoro-3-hydroxyisoquinoline

A convenient method for the synthesis of 3-hydroxyisoquinolines involves a one-pot aryne acyl-
alkylation/condensation procedure starting from -ketoesters[3]. This approach offers a direct

route to the core isoquinoline structure.
Step 2: Chlorination with Phosphorus Oxychloride (POCIs)

The conversion of the hydroxyl group of 6-fluoro-3-hydroxyisoquinoline to a chloro group is a
critical step. Phosphorus oxychloride (POCIs) is a widely used and effective reagent for this
type of transformation on heterocyclic systems like quinolines and isoquinolines[4][5][6]. The
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reaction proceeds through the formation of a phosphate ester intermediate, which is
subsequently displaced by a chloride ion. The reaction is typically performed at elevated
temperatures, often at the reflux temperature of POCIs or in a high-boiling solvent.

The mechanism involves two main stages:

» Phosphorylation: The hydroxyl group of the isoquinoline attacks the phosphorus atom of
POCIs, leading to the formation of a phosphorylated intermediate.

» Nucleophilic Substitution: A chloride ion, generated in the reaction mixture, acts as a
nucleophile and displaces the phosphate group to yield the final 3-chloro-6-
fluoroisoquinoline.

Spectroscopic Characterization

While specific, experimentally-derived spectra for 3-Chloro-6-fluoroisoquinoline are not
widely published, predictions based on its structure and data from analogous compounds can
provide a reliable guide for its characterization.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation
pattern of a compound. For 3-Chloro-6-fluoroisoquinoline, the following adducts are
predicted in electrospray ionization (ESI) mass spectrometry:

Adduct Predicted m/z
[M+H]* 182.01674
[M+Na]* 203.99868
[M-H]~ 180.00218

(Data sourced from PubChem)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region,
typically between 7.0 and 9.5 ppm. The fluorine atom at the 6-position will likely cause splitting
of the signals for the adjacent protons on the benzene ring.

13C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The
carbon attached to the chlorine atom (C-3) and the carbon attached to the fluorine atom (C-6)
are expected to show characteristic chemical shifts and coupling constants (for C-F coupling).

Note: As of the time of writing, specific, experimentally verified *H and 3C NMR data for 3-
Chloro-6-fluoroisoquinoline are not available in public databases. Researchers should
acquire and interpret their own spectral data for definitive structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Chloro-6-fluoroisoquinoline is expected to exhibit characteristic
absorption bands for the aromatic C-H stretching, C=C and C=N stretching vibrations within the
heterocyclic ring system, and the C-Cl and C-F stretching vibrations.

Functional Group Expected Absorption Range (cm™?)
Aromatic C-H Stretch 3100 - 3000

C=C and C=N Stretch 1650 - 1450

C-F Stretch 1250 - 1000

C-CI Stretch 850 - 550

Applications in Drug Discovery and Medicinal
Chemistry

Halogenated heterocyclic compounds are of significant interest in drug discovery due to the
ability of halogens to modulate the physicochemical and pharmacokinetic properties of
molecules. The isoquinoline scaffold itself is a "privileged structure” found in numerous
biologically active compounds.

While specific applications of 3-Chloro-6-fluoroisoquinoline are not extensively documented,
its structure suggests its utility as a versatile intermediate for the synthesis of more complex
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molecules with potential therapeutic applications. The chlorine atom at the 3-position can serve
as a handle for further functionalization through nucleophilic substitution reactions, allowing for
the introduction of various side chains to explore structure-activity relationships.

Patents in the field of drug discovery often describe the synthesis of complex molecules where
chloro- and fluoro-substituted quinoline or isoquinoline cores are key building blocks for
compounds targeting a range of diseases, including cancer and infectious diseases[7][8][9].
For instance, related structures have been incorporated into molecules designed as PRMT5
inhibitors[8].
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Workflow for the use of 3-Chloro-6-fluoroisoquinoline in drug discovery.

Safety and Handling
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Based on data for structurally similar compounds such as 3-chloroisoquinoline, 3-Chloro-6-
fluoroisoquinoline should be handled with care in a laboratory setting[10].

e Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, cause serious
eye irritation, and may cause respiratory irritation.

e Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective
equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the
supplier before handling this compound.

Detailed Experimental Protocols

The following are proposed experimental protocols based on established methodologies for
analogous compounds. These should be adapted and optimized by the researcher.

Protocol 1: Synthesis of 6-Fluoro-3-hydroxyisoquinoline
(Hypothetical)

This protocol is based on the general procedure for aryne acyl-alkylation/condensation|[3].

e To a solution of a suitable B-ketoester (1.0 eq) in an appropriate solvent (e.g., THF), add a
fluoride source (e.g., CsF, 2.0 eq) and a silyl aryl triflate precursor to the desired aryne.

 Stir the reaction mixture at room temperature until the aryne formation and subsequent acyl-
alkylation are complete (monitor by TLC or LC-MS).

e Add an ammonia source (e.g., aqueous ammonium hydroxide) to the reaction mixture.

e Heat the reaction to drive the condensation and cyclization to form the 3-hydroxyisoquinoline
ring.

o After completion, cool the reaction mixture, and perform an aqueous workup. Acidify the
agueous layer to precipitate the product.

o Collect the solid by filtration, wash with water, and dry to obtain the crude 6-fluoro-3-
hydroxyisoquinoline.
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Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of 3-Chloro-6-fluoroisoquinoline

This protocol is based on general chlorination procedures for hydroxy-heterocycles[5][6].

In a round-bottom flask equipped with a reflux condenser and a drying tube, place 6-fluoro-3-
hydroxyisoquinoline (1.0 eq).

Carefully add an excess of phosphorus oxychloride (POCIs) (e.g., 5-10 equivalents).

Heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours
(monitor by TLC or LC-MS until the starting material is consumed).

Cool the reaction mixture to room temperature.

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a
well-ventilated fume hood.

Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or
agueous sodium hydroxide) until the pH is basic.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.qg.,
Na2S0a4 or MgS0Oa4), and filter.

Remove the solvent under reduced pressure to obtain the crude 3-Chloro-6-
fluoroisoquinoline.

Purify the product by column chromatography on silica gel or by recrystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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